molecular formula C9H8ClN3O B13826263 N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide CAS No. 35642-74-1

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide

Cat. No.: B13826263
CAS No.: 35642-74-1
M. Wt: 209.63 g/mol
InChI Key: IBDNYLLOUHKULY-UHFFFAOYSA-N
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Description

N-(6-Chloro-1H-benzo[d]imidazol-2-yl)acetamide (CAS: 35642-74-1) is a benzimidazole derivative featuring a chloro substituent at the 6-position and an acetamide group at the 2-position of the heterocyclic core. Its molecular formula is C₉H₈ClN₃O, with a molecular weight of 209.63 g/mol and a predicted density of 1.495 g/cm³ . The compound’s pKa (~9.49) suggests moderate basicity, which may influence solubility and pharmacokinetics. Benzimidazole derivatives are well-documented for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

35642-74-1

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

N-(6-chloro-1H-benzimidazol-2-yl)acetamide

InChI

InChI=1S/C9H8ClN3O/c1-5(14)11-9-12-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

IBDNYLLOUHKULY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(6-Chloro-1H-benzo[D]imidazol-2-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of the 2-amino group of 6-chlorobenzimidazole with an acetylating agent such as acetic anhydride or acetyl chloride. The key step is the formation of the amide bond between the benzimidazole nitrogen and the acetyl group.

Detailed Synthetic Route

Based on the literature and patent data, the preparation can be outlined in the following steps:

Step 1: Synthesis of 6-Chlorobenzimidazole
  • Starting from 4-chloro-o-phenylenediamine, cyclization with formic acid or other suitable reagents forms 6-chlorobenzimidazole.
Step 2: Acetylation of 6-Chlorobenzimidazole
  • The 6-chlorobenzimidazole is reacted with acetyl chloride or acetic anhydride under controlled conditions to introduce the acetamide group at the 2-position nitrogen.

  • Typical conditions involve refluxing in an appropriate solvent such as dichloromethane or acetic acid with a base like pyridine to neutralize the released HCl.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 3: Purification
  • The crude product is purified by recrystallization from ethanol or by column chromatography to obtain pure this compound.

Representative Procedure (Adapted from Related Benzimidazole Acetamide Syntheses)

Step Reagents & Conditions Description
1 6-Chlorobenzimidazole (1 equiv), Acetic anhydride (1.2 equiv), Pyridine (1.5 equiv), solvent (e.g., dichloromethane) Stir at room temperature or reflux for 2–4 h
2 Reaction monitored by TLC Completion indicated by disappearance of starting material
3 Work-up: Quench with water, extract with organic solvent, dry over anhydrous Na2SO4 Isolate crude product
4 Purification by recrystallization from ethanol or chromatography Obtain pure this compound

Alternative Synthetic Approaches and Related Compounds

Benzimidazole Derivatives via Chloroacetamide Intermediates

A related synthetic approach involves first preparing 4-(2-chloroacetamido) benzoic acid derivatives, which are then reacted with benzimidazole derivatives to yield substituted acetamides. For example, Tahlan et al. describe a route where chloroacetyl chloride reacts with p-aminobenzoic acid to form a chloroacetamido intermediate, which is then coupled with 2-mercaptobenzimidazole to yield benzimidazole acetamide derivatives. Although this method is for a different substitution pattern, it exemplifies the use of chloroacetamide intermediates in benzimidazole acetamide synthesis.

Patent-Reported Methods

Patent WO2011099832A2 discloses novel benzimidazole compounds and their preparation methods, which include acylation steps analogous to those used for this compound. These methods emphasize the use of acid chlorides and amines in suitable solvents to form amide bonds under reflux conditions.

Analytical Data Supporting Synthesis

The characterization of this compound and related compounds typically involves:

Analytical Technique Purpose Typical Observations
FT-IR Identification of functional groups Amide C=O stretch around 1650–1700 cm⁻¹; N–H stretch
1H NMR Proton environment and confirmation Signals for benzimidazole protons; singlet for acetyl methyl around 2 ppm
13C NMR Carbon environment Carbonyl carbon around 170–175 ppm; aromatic carbons
Mass Spectrometry Molecular weight confirmation Molecular ion peak corresponding to C9H7ClN3O
Elemental Analysis Purity and composition Consistency with theoretical C, H, N, Cl percentages

These data confirm the successful formation of the acetamide derivative and the presence of the 6-chloro substituent on the benzimidazole ring.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Direct acetylation 6-Chlorobenzimidazole Acetic anhydride or acetyl chloride, pyridine Reflux or room temp, 2–4 h 70–85 Straightforward; common method
Chloroacetamide intermediate p-Aminobenzoic acid + chloroacetyl chloride + 2-mercaptobenzimidazole K2CO3, ethanol reflux Reflux 5–6 h 60–75 Multi-step; used for substituted derivatives
Patent method (amide formation) Benzimidazole derivatives + acid chlorides Thionyl chloride, substituted anilines Reflux 2–4 h Variable Versatile for various substitutions

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Antimicrobial and Antiviral Activities

  • For example, fluoroquinolone-benzimidazole hybrids (e.g., compound 7d) showed potent activity against E. coli (MTCC-723) .
  • Triazole Derivatives : Compound 6i demonstrated 64.99% quorum sensing inhibition at 250 µM, while 6p (with a nitro group) achieved 68.23% inhibition , highlighting the role of electron-withdrawing substituents in enhancing activity .

Enzymatic Inhibition

Structure-Activity Relationships (SAR)

Halogen Effects : Chlorine at position 6 (vs. bromine at 5) may enhance steric interactions with hydrophobic enzyme pockets.

Alkylation : N-1 alkylation (e.g., pentyl group in compound 10 ) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with an acetamide functional group and a chlorine atom at the 6-position. Its molecular formula is C10H9ClN2OC_{10}H_{9}ClN_{2}O with a molecular weight of approximately 216.65 g/mol. This unique structure influences its chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound has a broad spectrum of antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

This compound has also been studied for its anticancer properties, particularly its ability to inhibit specific cancer-related pathways. For instance, similar benzimidazole derivatives have shown activity against breast cancer by inhibiting the epidermal growth factor receptor (EGFR) and HER2 pathways, leading to reduced cell proliferation and increased apoptosis.

In vivo studies demonstrated that these compounds significantly reduced tumor volume in animal models, indicating their potential as therapeutic agents in cancer treatment .

3. Enzyme Inhibition

The compound's structural characteristics allow it to interact with various enzymes, showing promise as an inhibitor of protein kinases involved in cancer progression. For example, certain benzimidazole derivatives have been identified as inhibitors of CK1δ kinase with low micromolar potency, which could be relevant for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorine atom and the benzimidazole core plays a crucial role in its interaction with biological targets.

Comparison with Related Compounds

Here is a comparison of this compound with structurally related compounds:

Compound Name Structural Features Unique Aspects
N-(5-Chloro-1H-benzimidazol-2-yl)acetamideSimilar benzimidazole coreDifferent chlorine position affecting reactivity
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamideContains a benzothiazole ringUnique sulfur atom presence
N-(5-Methyl-1H-benzimidazol-2-yl)acetamideMethyl substitution instead of chlorineAltered biological activity due to methyl group

This comparison highlights how variations in substitution patterns can lead to different biological activities and therapeutic potentials .

Case Studies

Several studies have focused on the biological activity of benzimidazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against various pathogens, confirming its potential as an antimicrobial agent.
  • Anticancer Mechanisms : Research demonstrated that related compounds could induce apoptosis in cancer cells through specific signaling pathway inhibition.
  • Enzyme Interaction Studies : Molecular docking studies provided insights into how these compounds bind to target enzymes, enhancing our understanding of their mechanisms of action .

Q & A

Q. What are the common synthetic routes for N-(6-Chloro-1H-benzo[d]imidazol-2-yl)acetamide, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via coupling reactions involving 6-chloro-1H-benzo[d]imidazol-2-amine and activated acetamide derivatives. For example, copper-catalyzed multicomponent reactions (e.g., using sulfonyl azides and terminal alkynes) have been employed for analogous benzimidazole-acetamide derivatives . Optimization strategies include:

  • Catalyst selection : Copper iodide (CuI) enhances coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation.
    Yield improvements (up to 54%) have been reported by adjusting stoichiometric ratios (1:1.2 amine:acetylating agent) and using coupling agents like EDCI/HOBt .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on:

  • X-ray crystallography : Reveals crystal packing, bond angles, and intermolecular interactions (e.g., H-bonded dimers observed in related benzothiazole-acetamide analogs) .
  • Spectroscopic data :
    • 1H/13C NMR : Aromatic protons (δ 7.0–8.0 ppm), acetamide carbonyl (δ ~165–170 ppm).
    • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C9H7ClN3O: 224.02) .
  • Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in antimicrobial applications?

Answer: SAR studies involve systematic modifications:

  • Substituent variation : Introduce groups like trifluoromethyl (CF3) or nitro (NO2) at the benzimidazole 6-position to assess steric/electronic effects on activity .
  • Biological assays : Test derivatives against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using quorum sensing inhibition models (e.g., GFP reporter strains). Compounds with 4-nitrophenyl-triazole substituents showed 68% inhibition at 250 µM .
  • Computational modeling : Docking studies (e.g., Schrödinger Glide) identify key interactions (e.g., hydrogen bonds with LasR protein active sites) .

Q. What experimental and computational methods resolve contradictions in spectral data for structurally similar analogs?

Answer: Contradictions (e.g., overlapping NMR peaks) are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, resolving ambiguities in aromatic regions.
  • DFT calculations : Predicts 13C chemical shifts for comparison with experimental data .
  • Crystallographic validation : X-ray structures (e.g., triclinic P1 space group) provide definitive bond-length/angle data to cross-validate spectroscopic assignments .

Q. How does the introduction of bulky substituents (e.g., adamantyl) affect the physicochemical properties and bioavailability of this compound?

Answer: Bulky groups like adamantyl:

  • Reduce solubility : LogP increases by ~2 units (e.g., adamantyl derivatives in show logP ~4.5 vs. ~2.5 for parent compound).
  • Impact bioavailability : High molecular weight (>400 Da) and rotatable bonds (>10) correlate with poor oral absorption. Use Veber’s rules (PSA ≤140 Ų, ≤10 rotatable bonds) to prioritize derivatives .
  • Enhance metabolic stability : Adamantyl’s rigid structure resists cytochrome P450 oxidation, improving half-life in preclinical models .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound derivatives?

Answer: Scale-up challenges include:

  • Purification : Replace column chromatography with recrystallization (e.g., 80% ethanol yields 22% pure product) .
  • Catalyst recycling : Immobilize Cu catalysts on silica to reduce metal contamination .
  • Process optimization : Continuous flow reactors minimize exothermic side reactions during acetylations .

Q. How can crystallography elucidate intermolecular interactions influencing the solid-state stability of this compound?

Answer: X-ray diffraction reveals:

  • H-bond networks : Classical N–H⋯N bonds (2.8–3.0 Å) stabilize dimers, while C–H⋯O interactions (3.1–3.3 Å) extend crystal packing .
  • S⋯S interactions : Non-covalent contacts (3.62 Å) contribute to ribbon-like structures, impacting dissolution rates .
  • Torsional angles : Gauche conformations (N–C–C–C dihedral angles ~−100°) influence polymorphism and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

Answer:

  • Standardize assays : Use consistent bacterial strains (e.g., P. aeruginosa PAO1) and controls (e.g., furanone C-30 as a quorum sensing inhibitor reference) .
  • Dose-response curves : Compare IC50 values instead of fixed-concentration inhibition percentages.
  • Validate purity : HPLC (>95% purity) ensures activity is not confounded by impurities .

Methodological Resources

ParameterExample Data for DerivativesReference
Synthetic yield (%)22–54% (adamantyl derivatives)
LogP2.5–4.5 (varies with substituents)
Quorum sensing inhibition64–68% at 250 µM (triazole derivatives)
Crystal systemTriclinic P1 (adamantyl-acetamide analog)

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